Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one
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Overview
Description
Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one is a heterocyclic compound that features a unique spiro structure, where a quinazoline moiety is fused with an indanone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one typically involves the formation of the quinazoline ring followed by the spirocyclization with an indanone derivative. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine with an electron-rich alkene, often facilitated by catalysts such as Lewis acids.
Microwave-assisted reaction: This method accelerates the reaction process and can improve yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Indanone derivatives: Compounds with the indanone structure also show comparable chemical reactivity and applications.
Uniqueness: Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other quinazoline or indanone derivatives .
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-1,3-dihydroquinazoline]-4'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-13-7-3-4-8-14(13)17-16(18-15)9-11-5-1-2-6-12(11)10-16/h1-8,17H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDMAMMHUWZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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